molecular formula C8H10ClN3O3 B8478217 5-chloro-4-nitro-1-(oxan-4-yl)pyrazole

5-chloro-4-nitro-1-(oxan-4-yl)pyrazole

Cat. No.: B8478217
M. Wt: 231.63 g/mol
InChI Key: OLLBZJSOAWVDJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-4-nitro-1-(oxan-4-yl)pyrazole is a pyrazole derivative featuring a nitro group at position 4, a chlorine atom at position 5, and a tetrahydropyran (oxan-4-yl) substituent at position 1. Pyrazole derivatives are renowned for their versatility in agrochemical and pharmaceutical applications due to their ability to interact with biological targets via hydrogen bonding, hydrophobic interactions, and steric effects . The oxan-4-yl group in this compound may enhance solubility and metabolic stability compared to bulkier or more lipophilic substituents, making it a candidate for further pharmacological exploration.

Properties

Molecular Formula

C8H10ClN3O3

Molecular Weight

231.63 g/mol

IUPAC Name

5-chloro-4-nitro-1-(oxan-4-yl)pyrazole

InChI

InChI=1S/C8H10ClN3O3/c9-8-7(12(13)14)5-10-11(8)6-1-3-15-4-2-6/h5-6H,1-4H2

InChI Key

OLLBZJSOAWVDJA-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1N2C(=C(C=N2)[N+](=O)[O-])Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical properties of 5-chloro-4-nitro-1-(oxan-4-yl)pyrazole with related pyrazole derivatives:

Compound Name R1 (Position 1) R3 R4 R5 Molecular Weight Key Features
This compound Oxan-4-yl H NO2 Cl 231.61* Moderate lipophilicity; hydrogen-bonding potential from oxan-4-yl oxygen
5-Chloro-4-nitro-3-methyl-1-phenyl-1H-pyrazole Phenyl CH3 NO2 Cl 237.64 High lipophilicity; steric hindrance from phenyl and methyl groups
Compound 6b (from ) Thiourea-linked Variable NO2 Cl ~250–300 (est.) Antifungal activity comparable to hymexazol

*Estimated based on molecular formula C8H9ClN3O3.

Key Observations :

  • The absence of a methyl group at position 3 (as seen in the phenyl analog) may reduce steric hindrance, facilitating binding to enzymatic active sites .

Bioactivity and Mechanism of Action

Antifungal and Antiviral Activity

Pyrazole derivatives with nitro and halogen substituents, such as compounds 6b and 6h in , exhibit antifungal activity against G. zeae and F. oxysporum with efficacy comparable to hymexazol . The oxan-4-yl group may enhance membrane permeability, a critical factor in antifungal action .

Enzyme Inhibition

–4 highlights pyrazole derivatives (e.g., compounds A, D, F, H) as inhibitors of Staphylococcus aureus DNA gyrase and 5'-methylthioadenosine nucleosidase (MTAN). These compounds rely on phenol and pyrazole rings for hydrogen bonding with active-site residues. In contrast, the oxan-4-yl group in the target compound may form weaker hydrogen bonds but could improve metabolic stability compared to phenolic analogs .

Tyrosinase Inhibition

A pyrazole derivative with benzofuran and naphthalene substituents () showed tyrosinase inhibition (IC50 = 5.13 µM). The simpler structure of this compound likely reduces such activity but may offer advantages in synthetic accessibility and toxicity profiles .

Toxicity and Hazard Profiles

lists hazard statements (H301, H311, H331) for 5-chloro-4-nitro-1-(oxetan-3-ylmethyl)-1H-pyrazole, indicating acute toxicity via oral, dermal, and inhalation routes. While data for the oxan-4-yl analog is lacking, the presence of nitro and chloro groups suggests similar toxicity, necessitating careful handling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.